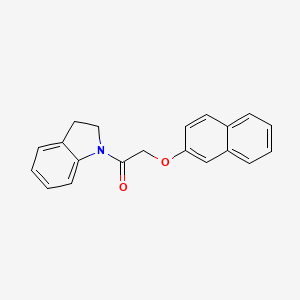

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-NAPHTHYLOXY)-1-ETHANONE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

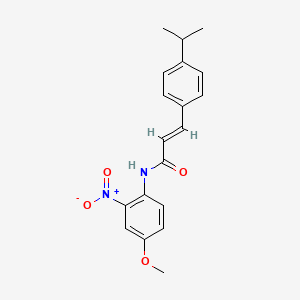

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-NAPHTHYLOXY)-1-ETHANONE is a useful research compound. Its molecular formula is C20H17NO2 and its molecular weight is 303.4 g/mol. The purity is usually 95%.

The exact mass of the compound 1-[(2-naphthyloxy)acetyl]indoline is 303.125928785 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cancer Research

Indoleamine 2,3-dioxygenase (IDO) as an Anticancer Target : IDO is identified as a critical therapeutic target for cancer treatment. Naphthoquinone-based IDO inhibitors, related to the structural context of 1-[(2-naphthyloxy)acetyl]indoline, have shown potent antitumor activity in mouse models. This research underscores the importance of developing high-potency small molecule inhibitors for clinical translation in cancer therapy (Sanjeev Kumar et al., 2008).

Enzyme Research

Acetylcholinesterase Binding Sites : Studies on acetylcholinesterase have identified separate binding sites for indophenyl and other esters, indicating the enzyme's complex interaction with various compounds. This research contributes to understanding how enzymes interact with substrates and inhibitors, potentially relevant to the pharmacodynamics of 1-[(2-naphthyloxy)acetyl]indoline and similar molecules (Y. Chiu & R. O'brien, 1971).

Plant Growth Regulation

Auxin-Induced Rooting Processes : The role of auxins, such as indole acetic acid, in the adventitious rooting process has been explored. A study showed that the heme oxygenase/carbon monoxide system is involved in auxin-induced cucumber rooting, suggesting a complex signaling cascade activated by auxins. This area of research may provide insight into the agricultural and horticultural applications of naphthylacetyl derivatives (Wei Xuan et al., 2008).

Analytical Chemistry

Detection of Naphthalene-Derived Compounds in Apples : A study focused on the determination of naphthylacetic acid and related compounds in apple samples using ultra-high performance liquid chromatography-tandem mass spectrometry. This demonstrates the importance of analytical methods in monitoring plant growth regulators and their residues in agricultural products (X. Esparza et al., 2013).

Biochemical Synthesis

Synthesis and Functionalization of Indoles : Palladium-catalyzed reactions have been employed for the synthesis and functionalization of indoles, highlighting the synthetic versatility of indole derivatives. This research could provide a foundation for the synthesis of complex molecules like 1-[(2-naphthyloxy)acetyl]indoline for various scientific applications (S. Cacchi & G. Fabrizi, 2005).

Safety and Hazards

According to the safety data sheet, indoline is a combustible liquid that causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to handle it with protective gloves/protective clothing/eye protection/face protection and to avoid breathing dust/fume/gas/mist/vapors/spray .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-naphthalen-2-yloxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2/c22-20(21-12-11-16-6-3-4-8-19(16)21)14-23-18-10-9-15-5-1-2-7-17(15)13-18/h1-10,13H,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJYMBGNXAJNTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)COC3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5500949.png)

![4-({4-bromo-2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5500964.png)

![4-[(E)-2-[3-bromo-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-1-cyanoethenyl]benzoic acid](/img/structure/B5500970.png)

![2-[2-Chloro-6-ethoxy-4-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride](/img/structure/B5500975.png)

![METHYL 2-[4-(3,4-DICHLOROBENZYL)PIPERAZINO]ACETATE](/img/structure/B5500981.png)

![{4-(1-adamantyl)-2-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetonitrile](/img/structure/B5500984.png)

![3-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}pyridin-2-amine](/img/structure/B5501019.png)

![5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5501027.png)

![3-[[(E)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]propyl acetate](/img/structure/B5501034.png)